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Nicotinamide, N-benzyl-2-(p-methoxyanilino)-
Overview
Description
Nicotinamide, N-benzyl-2-(p-methoxyanilino)- is a chemical compound that belongs to the class of nicotinamide derivatives. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a nicotinamide core, a benzyl group, and a p-methoxyanilino substituent, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N-benzyl-2-(p-methoxyanilino)- typically involves the reaction of nicotinamide with benzyl chloride and p-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of Nicotinamide, N-benzyl-2-(p-methoxyanilino)- can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, N-benzyl-2-(p-methoxyanilino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the amide, benzyl, and p-methoxyanilino groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of bases like sodium hydroxide or potassium carbonate, as mentioned earlier
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyl group can lead to the formation of benzaldehyde derivatives, while reduction of the amide group can yield amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Nicotinamide, N-benzyl-2-(p-methoxyanilino)- involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes involved in nicotinamide adenine dinucleotide (NAD) metabolism, such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT). By influencing NAD metabolism, the compound can affect various cellular processes, including energy production, DNA repair, and cell survival .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simple derivative of nicotinic acid, known for its role in NAD metabolism and its use as a dietary supplement.
N-Benzyl nicotinamide: A related compound with similar structural features but lacking the p-methoxyanilino group.
Nicotinic acid hydrazide: Another nicotinamide derivative with distinct chemical properties and applications.
Uniqueness
Nicotinamide, N-benzyl-2-(p-methoxyanilino)- stands out due to the presence of the p-methoxyanilino group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-(4-methoxyanilino)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-17-11-9-16(10-12-17)23-19-18(8-5-13-21-19)20(24)22-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWVMEZVMAUDEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215739 | |
Record name | Nicotinamide, N-benzyl-2-(p-methoxyanilino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65423-36-1 | |
Record name | Nicotinamide, N-benzyl-2-(p-methoxyanilino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065423361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinamide, N-benzyl-2-(p-methoxyanilino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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